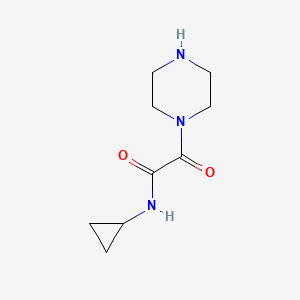
1-(3-aminophenyl)-3-(propan-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Aminophenyl)-3-(propan-2-yl)urea (APPU) is a small molecule that has been studied for its potential in a variety of applications. In particular, APPU has been studied for its use in synthesis, scientific research, mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Applications De Recherche Scientifique
1-(3-aminophenyl)-3-(propan-2-yl)urea has been studied for its potential applications in scientific research. It has been used as a model compound to study the effects of urea-based compounds on the structure and function of proteins. It has also been studied for its potential application in drug delivery systems.
Mécanisme D'action
The mechanism of action of 1-(3-aminophenyl)-3-(propan-2-yl)urea is not well understood. However, it is thought to interact with proteins in the cell, causing them to become more rigid and less flexible. This can have an effect on the structure and function of the proteins, which can then affect the overall biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have an effect on the structure and function of proteins, which can then affect the overall biochemical and physiological processes of the cell. It has also been shown to have an effect on the activity of enzymes and other molecules involved in metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-aminophenyl)-3-(propan-2-yl)urea has several advantages for lab experiments. It is a small molecule, so it is easy to synthesize and handle. It is also relatively stable and can be stored for long periods of time without degradation. However, it is also limited in that it is not very soluble in water, so it can be difficult to use in solutions.
Orientations Futures
There are several potential future directions for 1-(3-aminophenyl)-3-(propan-2-yl)urea. It could be used in drug delivery systems to target specific proteins or molecules in the cell. It could also be used to study the effects of urea-based compounds on the structure and function of proteins. Additionally, it could be used to study the effects of urea-based compounds on enzyme activity and metabolism. Finally, it could be used to study the effects of urea-based compounds on cell signaling pathways.
Méthodes De Synthèse
1-(3-aminophenyl)-3-(propan-2-yl)urea can be synthesized in a number of ways. One method involves the reaction of 3-aminophenol and propan-2-yl chloride in the presence of a base, such as sodium hydroxide. This reaction produces a white solid that is soluble in water. Another method involves the reaction of 3-aminophenol and propan-2-yl bromide in the presence of a base, such as sodium hydroxide. This reaction also produces a white solid that is soluble in water.
Propriétés
IUPAC Name |
1-(3-aminophenyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7(2)12-10(14)13-9-5-3-4-8(11)6-9/h3-7H,11H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMGFOXSMRDWIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=CC(=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl N-[4-(aminomethyl)phenyl]carbamate](/img/structure/B6142907.png)


![3-[(benzylsulfanyl)methyl]aniline](/img/structure/B6142918.png)
![3-[2-(morpholin-4-yl)ethyl]-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6142924.png)


![N-ethyl-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6142953.png)
![4-(furan-2-ylmethyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6142956.png)


